

Morpholinosulfur Trifluoride: A Technical Guide to a Modern Deoxofluorinating Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholinosulfur trifluoride*

Cat. No.: *B041453*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a versatile and increasingly popular deoxofluorinating agent used in organic synthesis. It serves as a more thermally stable and often more reactive alternative to diethylaminosulfur trifluoride (DAST).^[1] ^[2] This guide provides an in-depth overview of its core properties, synthesis, and applications, complete with experimental protocols and safety guidelines crucial for laboratory and development settings.

Core Properties and Specifications

Morpholinosulfur trifluoride is a colorless to pale yellow liquid with a pungent odor.^[3] Its high reactivity, particularly its violent reaction with water, necessitates careful handling and storage under inert, anhydrous conditions.^[3]

Property	Value
CAS Number	51010-74-3
Molecular Formula	C ₄ H ₈ F ₃ NOS
Molecular Weight	175.17 g/mol
Appearance	Colorless to light orange/yellow clear liquid
Density	1.436 g/mL at 25 °C
Boiling Point	41-42 °C at 0.5 mmHg
Refractive Index (n ²⁰ /D)	1.454
Water Solubility	Reacts violently
Solubility	Chloroform, Ethyl Acetate (Slightly)
pKa (Predicted)	-7.46 ± 0.20
Storage Temperature	Inert atmosphere, Store in freezer, under -20°C

Data compiled from multiple sources.[\[3\]](#)

Synthesis and Reaction Mechanisms

The primary application of **Morpholinosulfur Trifluoride** is the conversion of oxygen-containing functional groups, such as alcohols and carbonyls, into their corresponding fluorinated analogues.

Synthesis Workflow

Morpholinosulfur trifluoride is typically synthesized via the reaction of sulfur tetrafluoride (SF₄) with a silylated morpholine, such as 4-(trimethylsilyl)morpholine. This method is analogous to the well-established preparation of DAST.[\[4\]](#)[\[5\]](#) The reaction is performed at low temperatures in an inert solvent.

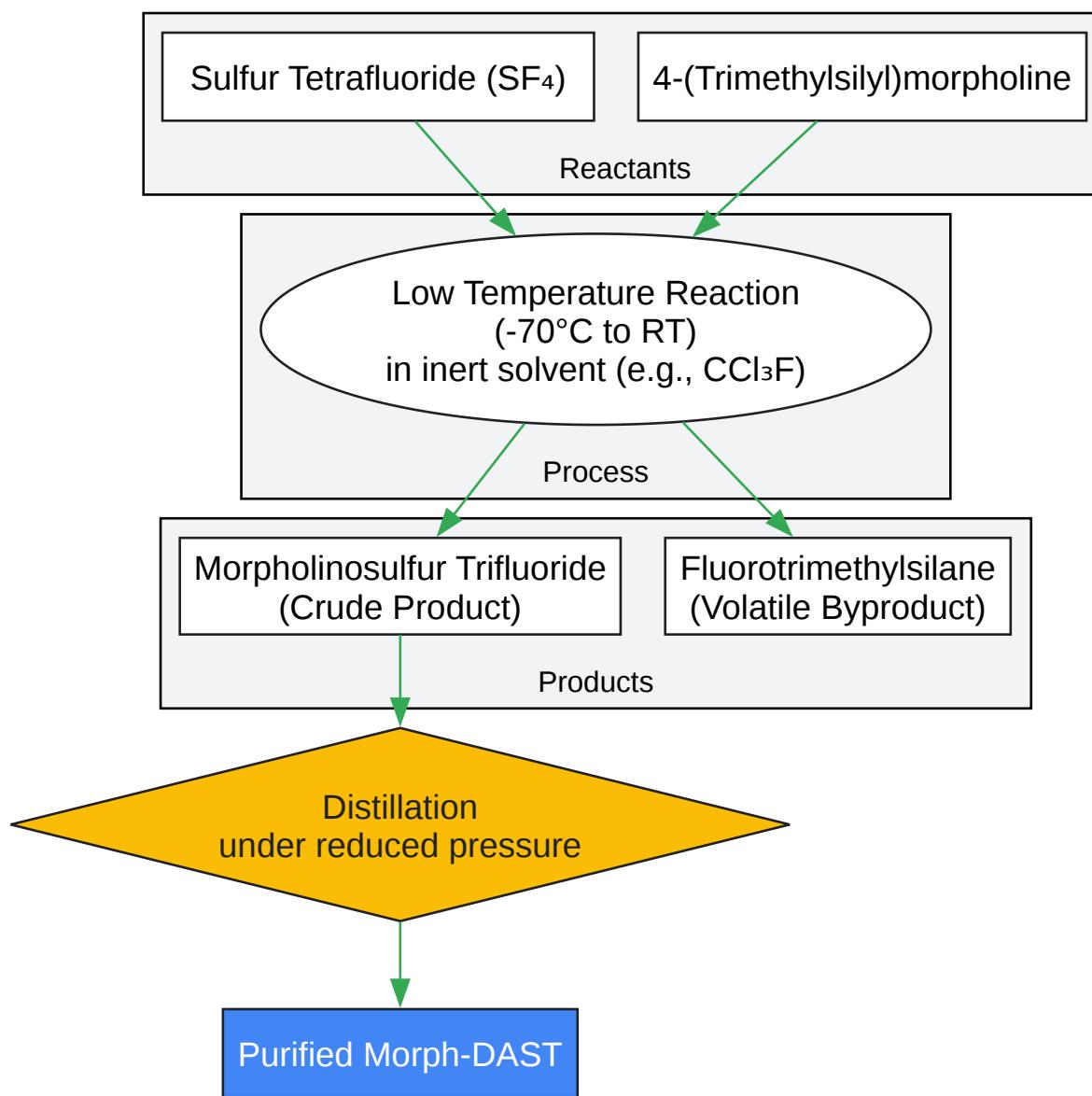


Diagram 1: Synthesis of Morpholinosulfur Trifluoride

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Morpholinosulfur Trifluoride**.

Deoxofluorination Mechanism

The deoxofluorination of an alcohol with Morph-DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by a fluoride ion. Depending on the substrate, the substitution can occur via an S_N1 or S_N2 pathway, with the

S_N2 mechanism resulting in the inversion of stereochemistry.^[4] For ketones and aldehydes, the reaction yields a geminal difluoride.^[6]

Experimental Protocols

All procedures involving **Morpholinosulfur Trifluoride** must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. All glassware must be scrupulously dried.

Protocol 1: Synthesis of Morpholinosulfur Trifluoride

This procedure is adapted from the established synthesis of diethylaminosulfur trifluoride (DAST) and should only be performed by personnel experienced with handling hazardous reagents like sulfur tetrafluoride.^[4]

- **Apparatus Setup:** Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a pressure-equalizing dropping funnel. Maintain a dry nitrogen atmosphere throughout the procedure.
- **Reaction Cooldown:** Charge the flask with a suitable inert solvent (e.g., trichlorofluoromethane) and cool the vessel to -70°C using a dry ice/acetone bath.
- **Addition of SF₄:** Carefully condense sulfur tetrafluoride (1.1 equivalents) into the cooled solvent.
- **Reactant Preparation:** Prepare a solution of 4-(trimethylsilyl)morpholine (1.0 equivalent) in the same inert solvent and charge it into the dropping funnel.
- **Reaction:** Add the silylated morpholine solution dropwise to the stirred sulfur tetrafluoride solution. The rate of addition should be controlled to maintain the reaction temperature below -60°C.
- **Warm-up:** Once the addition is complete, remove the cooling bath and allow the mixture to warm gradually to room temperature.
- **Initial Purification:** Distill the volatile components (solvent and fluorotrimethylsilane byproduct) from the reaction mixture.

- Final Purification: Transfer the residual liquid to a distillation apparatus and perform a vacuum distillation to yield pure **morpholinosulfur trifluoride**.

Protocol 2: Deoxofluorination of a Primary Alcohol

This protocol is a representative procedure for the deoxofluorination of an alcohol, based on the fluorination of 4-nitrobenzyl alcohol with the analogous reagent DAST.^[3] Morph-DAST can be used similarly, often with improved yields and safety.^[2]

- Preparation: In a fume hood, dissolve the alcohol substrate (e.g., 4-nitrobenzyl alcohol, 1.0 mmol) in anhydrous dichloromethane (approx. 3 mL) in a dry flask under a nitrogen atmosphere.
- Reagent Addition: At room temperature, add **Morpholinosulfur Trifluoride** (1.1 to 1.2 equivalents) dropwise to the stirred solution.
- Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to ice water (3 mL) and dichloromethane (10 mL).
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
- Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure alkyl fluoride.

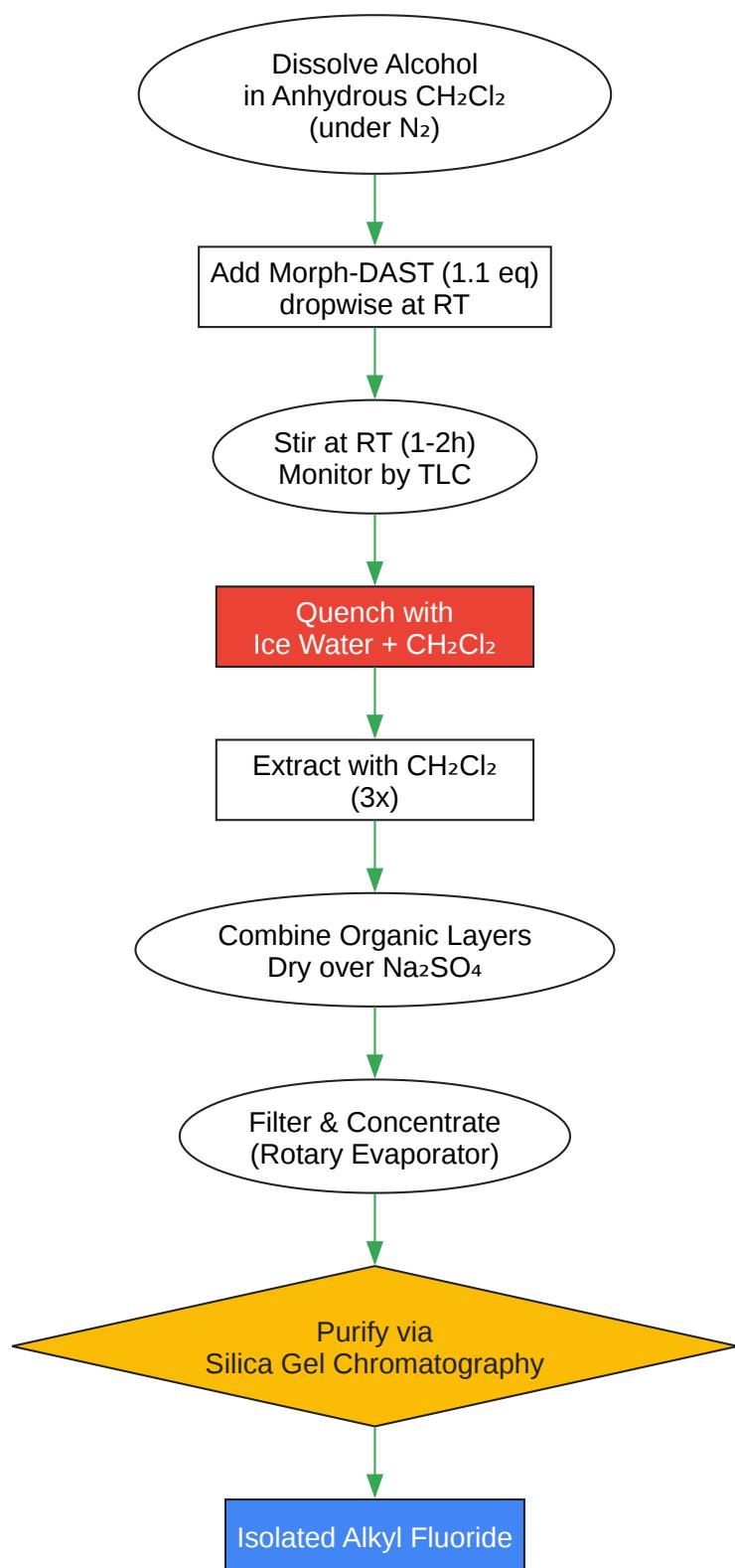
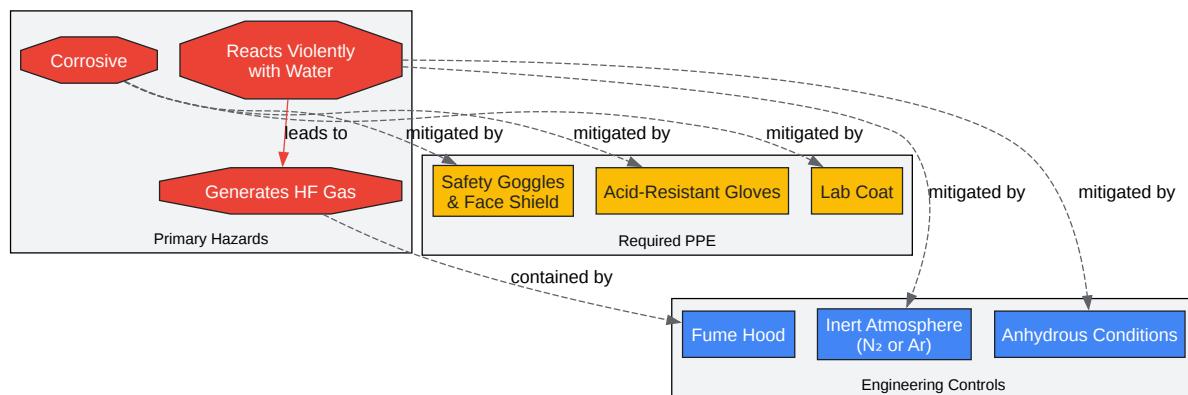


Diagram 2: Experimental Workflow for Alcohol Deoxofluorination


[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the deoxofluorination of an alcohol.

Safety and Handling

Morpholinosulfur trifluoride is a hazardous chemical that requires strict safety protocols. Its handling demands an understanding of its reactivity to prevent accidents.

- Corrosivity: It is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[3]
- Water Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas. All operations must be conducted under strictly anhydrous conditions.[3]
- Thermal Stability: While more stable than DAST, it can decompose exothermically at elevated temperatures. Heating should be avoided unless part of a validated procedure.[5]
- Incompatibilities: Avoid contact with water, strong acids, strong bases, and oxidizing agents.

[Click to download full resolution via product page](#)

Caption: Logical relationships between hazards and required safety controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morph DAST - Enamine [enamine.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- To cite this document: BenchChem. [Morpholinosulfur Trifluoride: A Technical Guide to a Modern Deoxofluorinating Agent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041453#morpholinosulfur-trifluoride-fundamental-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com